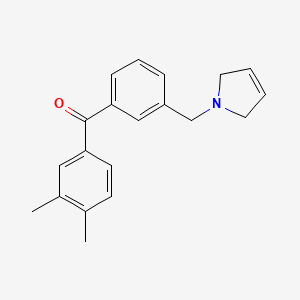

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

Description

Benzophenone Derivatives Classification

Benzophenones constitute a broad class of diaryl ketones characterized by two aromatic rings connected via a carbonyl group. The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone belongs to the subclass of heteroaryl-functionalized benzophenones , distinguished by the presence of a pyrrole moiety and methyl substituents on its aromatic rings. Benzophenone derivatives are systematically categorized as follows:

This compound’s asymmetric structure—featuring a 3,4-dimethylphenyl group and a pyrrole-linked phenyl group—places it in the heteroaryl-substituted and alkyl-functionalized subclasses simultaneously. Such dual functionality enhances its potential for targeted molecular interactions in biochemical systems .

Significance of Pyrrole-Substituted Benzophenones

Pyrrole-substituted benzophenones are notable for their dual reactivity : the electron-rich pyrrole ring enables hydrogen bonding and π-π stacking, while the benzophenone core provides photostability and structural rigidity. Key applications include:

- Drug Discovery : Pyrrole’s pharmacophoric properties enhance binding to biological targets, such as enzymes or DNA . For example, pyrrole-benzophenone hybrids exhibit inhibitory effects on microtubule polymerization, a mechanism relevant to anticancer drug development .

- Materials Science : The pyrrole unit facilitates covalent immobilization of proteins or polymers via light-mediated reactions, enabling applications in biosensors and nanocomposites .

- Catalysis : Palladium-based catalysts incorporating benzophenone-pyrrole motifs show efficacy in cross-coupling reactions, as demonstrated in pinacol couplings of diaryl ketones .

Historical Development of Benzophenone-Pyrrole Chemistry

The synthesis of benzophenone-pyrrole hybrids emerged in the early 2000s alongside advances in heterocyclic chemistry. Key milestones include:

- 2003 : Development of electrogenerated poly(pyrrole-benzophenone) films for protein grafting, leveraging UV-induced crosslinking .

- 2008 : Introduction of pyrrole-benzophenone copolymerized silica nanocomposites for immunologic agglutination tests, highlighting biorecognition capabilities .

- 2018 : Optimization of Kluyveromyces polyspora alcohol dehydrogenase for stereoselective reduction of diaryl ketones, enabling enantioselective synthesis .

- 2020s : Rational design of alkyl- and heteroaryl-substituted benzophenones for anticancer applications, exemplified by derivatives targeting tubulin polymerization .

This compound represents an evolution toward multifunctional hybrids , combining steric hindrance from methyl groups with the electronic effects of pyrrole to modulate bioactivity .

Chemical Identity and Registration

The compound’s structural identity is defined by its IUPAC name and critical physicochemical parameters:

While not yet commercially registered, its structural analogs (e.g., 3,4-dimethyl-3'-(3-pyrrolinomethyl)benzophenone) are cataloged in chemical databases under CAS 898749-04-7 . The compound remains a focus of academic research, with no widespread industrial use as of 2025.

Properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQZNEOLBQJIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643488 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-04-7 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone involves a multistep process. One common method includes the reaction of bis(2,4-dimethylphenyl)methanone with 2,5-dihydro-1H-pyrrole-1-carbaldehyde. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

The biological activity of compounds containing pyrrole rings has been well-documented. Pyrrole derivatives are often associated with:

- Anticancer activity : Studies have shown that pyrrole-containing compounds can inhibit cancer cell proliferation.

- Antimicrobial properties : The presence of the pyrrole moiety may enhance the compound's ability to combat bacterial infections.

Empirical testing through bioassays is essential to determine specific efficacy and toxicity profiles for this compound.

Material Science

The unique properties of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone may allow its use in:

- Polymer synthesis : The compound can be utilized as a building block in creating novel polymers with enhanced thermal and mechanical properties.

- Organic electronics : Its electronic properties could be harnessed in developing organic light-emitting diodes (OLEDs) or organic photovoltaics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups allow for:

- Multi-step synthesis : The reactivity of the ketone group enables further transformations, making it a versatile intermediate in synthesizing more complex molecules.

- Catalytic applications : It may act as a ligand in various catalytic processes due to its ability to coordinate with metal centers.

Case Studies

Several studies have explored the applications of similar pyrrole-containing compounds:

- Anticancer Studies : Research has demonstrated that certain pyrrole derivatives exhibit potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : A series of experiments have shown that pyrrole derivatives can effectively inhibit the growth of various bacterial strains, suggesting potential use as new antibiotics.

- Material Development : Investigations into the use of pyrrole-based polymers have revealed improvements in mechanical strength and thermal stability, indicating their suitability for advanced material applications.

Mechanism of Action

The mechanism of action of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs vary in substituent positions, heterocycles, or functional groups, influencing molecular weight, solubility, and reactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle | Synthesis Method | Reference |

|---|---|---|---|---|---|---|

| Target Compound* | C₂₀H₁₉NO (inferred) | ~289.38 | 3,4-dimethylphenyl, pyrrol-1-ylmethyl | 2,5-Dihydro-1H-pyrrole | Likely condensation or coupling (inferred) | — |

| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone | C₂₀H₂₁NO | 291.39 | 2,6-dimethylphenyl, pyrrol-1-ylmethyl | 2,5-Dihydro-1H-pyrrole | Not specified | |

| (4-Hydroxyphenyl)(3,5-disubstituted-pyrazol-1-yl)methanone (5a–g) | C₂₃H₂₁N₃OSNa (example) | ~441.49 (example) | 4-hydroxyphenyl, pyrazol-1-yl | Pyrazoline | Cyclo-condensation of chalcones with hydrazides | |

| (2,4-Diamino-3-cyanothiophene-5-yl)(5-amino-3-hydroxy-1H-pyrazol-1-yl)methanone (7a) | C₁₂H₁₀N₄OS | 282.30 | Thiophene, cyano, amino | Pyrazole | Reaction with malononitrile or ethyl cyanoacetate | |

| 4-(3-Chlorophenoxy)phenylmethanone | C₂₁H₁₆ClO₄ | 375.80 | Chlorophenoxy, dimethoxyphenyl | None | Not specified |

*Note: The target compound’s molecular formula is inferred based on structural similarity to ’s analog.

Key Observations:

Substituent Position Effects: The 3,4-dimethylphenyl group in the target compound vs. the 2,6-dimethylphenyl in ’s analog alters steric bulk and electronic distribution. Adjacent methyl groups (3,4-) may enhance π-π stacking compared to para-substituted (2,6-) analogs .

Heterocycle Impact :

- The 2,5-dihydro-1H-pyrrole in the target compound offers a nitrogen atom for hydrogen bonding, unlike pyrazoline () or pyrazole () derivatives, which have additional nitrogen sites for polar interactions .

Synthesis Methods: Pyrazoline-based methanones () are synthesized via cyclo-condensation, while pyrrole-containing analogs (e.g., ) likely require coupling reactions. Halogenated derivatives () may involve electrophilic substitution or Ullmann-type couplings .

Biological Activity

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone , also known by its CAS number 898749-60-5, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 273.35 g/mol. The structure features a pyrrole moiety, which is known for its biological significance and potential pharmacological properties.

Properties Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.35 g/mol |

| CAS Number | 898749-60-5 |

| Purity | Not specified |

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrrole derivatives exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against Mycobacterium tuberculosis , particularly in multidrug-resistant strains. Research has demonstrated that certain derivatives can achieve submicromolar activity against these pathogens while maintaining low toxicity to eukaryotic cells .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific targets within bacterial cells. For example, some studies suggest that pyrrole-based compounds may interact with the MmpL3 protein , which is crucial for mycolic acid transport in Mycobacterium tuberculosis. This interaction disrupts essential processes within the bacteria, leading to cell death .

Case Studies and Research Findings

- Antitubercular Activity :

- Selectivity and Toxicity :

-

In Vivo Studies :

- In vivo models have been employed to assess the efficacy of these compounds in treating infections caused by resistant strains of bacteria. Results indicated significant reductions in bacterial load in treated subjects compared to controls, supporting the potential clinical relevance of these findings .

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone?

- Methodological Answer : The compound can be synthesized via cyclo-condensation of appropriate intermediates. For example, analogous methanone derivatives are synthesized by reacting chalcone analogs with hydrazine derivatives under acidic or basic conditions . Key variables to optimize include:

- Catalyst selection : NaOH in ethanol promotes cyclization in basic conditions, while HCl in acetic acid facilitates acidic pathways .

- Reaction time : Extended reflux (5–8 hours) improves yields in acidic conditions, whereas shorter durations (3–4 hours) may suffice for basic systems .

- Temperature : Maintaining 60–65°C during intermediate steps minimizes side reactions .

- Purification : Column chromatography with silica gel and petroleum ether/ethyl acetate (4:1) ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., aromatic protons at δ 6.7–7.7 ppm, methyl groups at δ 2.1–2.2 ppm) and confirm regioselectivity .

- FT-IR : Detect carbonyl stretching vibrations (~1680 cm⁻¹) and C–N/C–O bonds (~1250–1500 cm⁻¹) .

- Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 356 for a related methanone) validate molecular weight .

- X-ray crystallography (if crystals form): Resolves stereochemical ambiguities, as demonstrated for structurally similar methanones .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of intermediates in this compound’s synthesis?

- Methodological Answer :

- Steric effects : Bulky groups (e.g., 3,4-dimethylphenyl) slow reaction kinetics by hindering nucleophilic attack. This can be mitigated using polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) on aromatic rings deactivate intermediates, requiring harsher conditions (e.g., higher temperatures). Conversely, electron-donating groups (e.g., –OCH₃) accelerate reactions .

- Kinetic studies : Monitor reaction progress via TLC or GC-MS to correlate substituent effects with rate constants .

Q. How can researchers resolve contradictions in spectroscopic data arising from alternative synthetic routes?

- Methodological Answer :

- Comparative analysis : Replicate reactions under differing conditions (e.g., basic vs. acidic catalysis) and analyze byproducts via LC-MS to identify competing pathways .

- Computational modeling : Use density functional theory (DFT) to predict NMR/IR spectra of proposed intermediates and match them with experimental data .

- Isotopic labeling : Introduce deuterated reagents to track protonation sites and validate mechanistic hypotheses .

Q. What in vitro models are suitable for evaluating the biological activity of this methanone derivative?

- Methodological Answer :

- Enzyme inhibition assays : Screen against target enzymes (e.g., tubulin or kinases) using fluorescence-based assays. For example, acetosyringone derivatives show bioactivity in plant pathogen models .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects. Dose-response curves (IC₅₀ values) quantify potency .

- Molecular docking : Predict binding affinities to biological targets (e.g., NHERF1) using software like AutoDock Vina, guided by crystallographic data from related compounds .

Q. How can computational methods predict the compound’s reactivity or optimize its synthesis?

- Methodological Answer :

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ constants) with reaction yields or bioactivity using regression analysis .

- Transition state analysis : Identify rate-limiting steps via DFT calculations (e.g., Gaussian 16) to guide catalyst selection .

- Solvent optimization : Use COSMO-RS simulations to predict solvent effects on reaction thermodynamics and select ideal media (e.g., ethanol vs. acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.